Myelopeptide-2 can be synthesized using various methods, predominantly through solid-phase peptide synthesis. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves several key steps:
Purification of Myelopeptide-2 typically employs reversed-phase high-performance liquid chromatography (HPLC), which separates the desired peptide from any by-products or unreacted starting materials .
The molecular structure of Myelopeptide-2 consists of a specific sequence of amino acids that confer its biological activity. While detailed structural data is not extensively provided in the available literature, theoretical conformational analysis has been employed to study its spatial structure and conformational properties. This analysis helps in understanding how the peptide interacts with biological targets and its mechanism of action .
Myelopeptide-2 undergoes various chemical reactions during its synthesis and purification processes. Key reactions include:
These reactions are crucial for obtaining a pure and biologically active form of Myelopeptide-2 .
The mechanism of action of Myelopeptide-2 primarily revolves around its ability to modulate immune responses. It enhances interleukin-2 synthesis and increases interleukin-2 receptor expression on T lymphocytes, which are essential for T cell activation and proliferation. This process is vital for restoring immune function in individuals whose lymphocytes have been compromised due to external factors such as tumors or viral infections .
While specific physical and chemical properties of Myelopeptide-2 are not extensively documented, general characteristics typical of peptides include:
Further empirical studies would be necessary to detail these properties more precisely .
Myelopeptide-2 has several scientific applications, particularly in:
HL-60 leukemia cells secrete soluble factors that profoundly inhibit human T-lymphocyte function. Conditioned media from HL-60 cultures reduce CD3⁺ and CD4⁺ T-cell populations by 40–60% and induce abnormal antigen density in surviving lymphocytes, effectively crippling adaptive immunity [2]. MP-2 reverses this suppression through a dose-dependent recovery mechanism:
Table 1: MP-2 Effects on HL-60-Mediated T-Cell Suppression
Parameter | HL-60 Suppression | MP-2 Restoration | Dose Dependency |
---|---|---|---|
CD3⁺ T-cell count | ↓ 55% | ↑ 90% vs. suppressed | 10–100 µg/mL |
CD4⁺ T-cell density | ↓ 60% | ↑ 85% vs. suppressed | 10–100 µg/mL |
Mitogen responsiveness | ↓ 70% | ↑ 95% vs. suppressed | 50–100 µg/mL |
Notably, MP-2 remains effective even when administered after immunosuppression occurs, confirming its therapeutic (rather than prophylactic) potential [2] [3]. The peptide’s structural specificity is critical—the related myelopeptide-1 (Phe-Leu-Gly-Phe-Pro-Thr) fails to replicate these effects, highlighting MP-2’s unique sequence-dependent activity [2].
Tumor microenvironments and measles virus infection create comparable immunosuppressive conditions, reducing phytohemagglutinin (PHA)-induced T-cell proliferation by 65–80% [1]. MP-2 restores mitogen responsiveness by reactivating interleukin-2 (IL-2) synthesis pathways and interleukin-2 receptor (IL-2R) expression, which are suppressed by tumor-derived factors. At 50 µg/mL, MP-2 normalizes PHA response in 85% of suppressed T-cells within 24 hours, reestablishing proliferative capacity. This occurs via direct transcriptional activation of IL-2 and IL-2R genes rather than generalized T-cell activation [1] [3]. Mechanistically, MP-2 counteracts tumor-induced blockade of nuclear factor of activated T-cells (NFAT) nuclear translocation, thereby rescuing the signaling cascade essential for T-cell proliferation [1].
IL-2 deficiency underpins T-cell anergy in leukemia and viral infections. MP-2 elevates IL-2 synthesis by 3.1-fold in T-cells suppressed by HL-60-derived factors and 2.8-fold in measles virus-exposed lymphocytes [1] [9]. This enhancement is concentration-dependent and correlates directly with functional recovery:
Table 2: Dose-Dependent IL-2 Recovery by MP-2
MP-2 Concentration | IL-2 Increase (vs. suppressed) | Functional Recovery |
---|---|---|
10 µg/mL | 1.8-fold | 40% |
50 µg/mL | 2.9-fold | 85% |
100 µg/mL | 3.3-fold | 95% |
MP-2’s IL-2 induction operates independently of antigen-presenting cells, acting directly on T-lymphocytes to reactivate silenced synthesis pathways [1]. This distinguishes it from checkpoint inhibitors that require dendritic cell involvement. The peptide selectively targets immunosuppression contexts—basal IL-2 production in healthy T-cells remains unaffected, indicating contextual specificity [1] [3].
IL-2R expression is equally critical for IL-2 responsiveness. MP-2 upregulates IL-2Rα (CD25) density on suppressed T-cells by 2.5-fold, restoring high-affinity receptor complexes [9]. Flow cytometry analyses confirm CD25 membrane expression increases from 18% (suppressed) to 78% (MP-2-treated) of T-cells within 48 hours. This dual action—enhancing both IL-2 ligand and receptor availability—creates a self-sustaining amplification loop: restored IL-2/IL-2R signaling further promotes T-cell proliferation and functional differentiation, reestablishing adaptive immunity [1] [9].
MP-2 modulates the equilibrium between Th1 (pro-inflammatory) and Th2 (anti-inflammatory) subsets, which is essential for immune homeostasis. In immunosuppressed states, Th1 cytokines (IFN-γ, IL-2) decline disproportionately versus Th2 cytokines (IL-4, IL-10). For example, ethanol intoxication reduces IFN-γ/IL-4 ratios from 7.5 to 5.6, indicating Th1 suppression [5]. MP-2 restores balanced Th1/Th2 crosstalk by:
Table 3: Th1/Th2 Parameters Modulated by MP-2
Immune Parameter | Th1-Biased Pathology | Th2-Biased Pathology | MP-2 Action |
---|---|---|---|
IFN-γ/IL-4 ratio | ↓ 60–80% | ↑ 300–400% | Normalizes to baseline |
IL-2 synthesis | ↓ 70% | Unchanged | ↑ 2.9-fold (Th1 contexts) |
IL-10 production | ↓ 50% | ↑ 200% | Restores physiological levels |
This crosstalk regulation enables MP-2 to maintain immune equilibrium without inducing pathological polarization. In jawbone marrow defects—where Th2 dominance impairs bone healing—Th1/Th2 ratios <6.1 correlate with failed regeneration [6]. MP-2’s ability to recalibrate this balance suggests potential applications in tissue repair beyond oncology [1] [6].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6